Compound Description: GLPG1690 is an autotaxin inhibitor currently undergoing clinical trials for treating idiopathic pulmonary fibrosis []. It functions by causing a sustained reduction in lysophosphatidic acid (LPA) levels in plasma [].
Compound Description: SN79 acts as a cocaine antagonist by interacting with both monoamine transporters and sigma receptors []. Notably, SN79 displays nanomolar affinity for sigma receptors and a significant affinity for 5-HT2 receptors and monoamine transporters []. It also demonstrates a low potential for drug-drug interactions due to its minimal inhibition of major cytochrome P450 enzymes []. In rodents, SN79 effectively attenuates both the acute and chronic effects of cocaine [].
Compound Description: Synthesized using malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium acetate under microwave irradiation [], this compound features a pyridine ring with amino and carbonitrile substituents at positions 2 and 3, respectively. Additionally, it has a 4-fluorophenyl group at position 4 and a naphthalen-1-yl group at position 6. The compound’s crystal structure is stabilized by intermolecular N—H⋯N and C—H⋯F hydrogen bonds [].
5. S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) []
Compound Description: S 18126 is a potent and selective dopamine D4 receptor antagonist []. It exhibits more than 100-fold higher affinity for human D4 receptors compared to other dopamine receptor subtypes (D2, D3, D1, and D5) and over 50 other binding sites, except for sigma1 receptors [].
Compound Description: This compound features a pyridazin-3(2H)-one ring substituted with a 4-fluorophenylpiperazine moiety at position 2, a morpholine ring at position 6, and a phenyl ring at position 4. The crystal structure is stabilized by C—H⋯O interactions and C–H⋯π interactions [].
Compound Description: This series focuses on modifying the atypical dopamine transporter (DAT) inhibitor, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091) []. These modifications aim to enhance DAT affinity and metabolic stability for potential drug candidates against psychostimulant use disorders [].
Compound Description: This compound is a nonpeptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically cIAP1 and XIAP []. It is a clinical candidate (ASTX660) currently undergoing phase 1/2 clinical trials (NCT02503423) for cancer treatment [].
Compound Description: This compound is crystallized as a hydrochloride salt and features a dihydroquinolin-2(1H)-one ring substituted with a piperazine ring at position 8 []. The piperazine ring is further substituted with a (6-phenylpyridin-3-yl)methyl group.
Compound Description: This compound served as a model ligand in a study focusing on the synthesis and structure-activity relationship (SAR) analysis of piperazin-1-yl substituted unfused heterobiaryls as 5-HT7 receptor ligands []. This research aimed to understand the structural elements influencing the binding affinity of these compounds to 5-HT7 receptors [].
Compound Description: This series of compounds represents a novel class of dopamine D4 receptor agonists designed by modifying the known D4 agonist PD 168077 []. These oximes offer improved stability and efficacy compared to the parent compound []. The SAR studies highlighted the importance of the 2-pyridine core and a two-methylene linker for optimal D4 agonist activity []. Some compounds from this series, like (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime (59a) and (E)-1-(3-chloro-4-fluorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime (64a), displayed favorable pharmacokinetic properties and oral bioavailability in preclinical models, showing potential for treating erectile dysfunction [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.